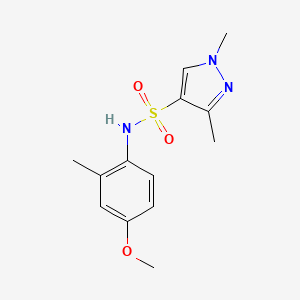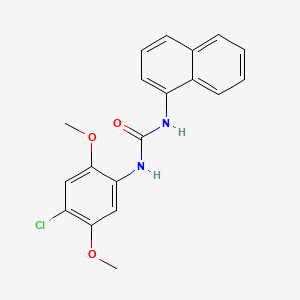![molecular formula C21H25N7O3 B6099404 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B6099404.png)
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a tetrazole ring, a furan ring, and a cyclohexane ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.
Formation of the Amide Bond: The amide bond is formed by reacting the tetrazole-furan intermediate with a suitable amine under dehydrating conditions.
Cyclohexane Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The furan ring may facilitate binding to hydrophobic pockets, while the cyclohexane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Properties
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-(furan-2-ylmethyl)amino]-N-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3/c22-20-24-25-26-28(20)15-18(29)27(14-17-10-7-13-31-17)21(11-5-2-6-12-21)19(30)23-16-8-3-1-4-9-16/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H,23,30)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKYYACBXGGLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CC3=CC=CO3)C(=O)CN4C(=NN=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]](/img/structure/B6099327.png)
![1-(4-methoxyphenyl)-4-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B6099328.png)
![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6099329.png)
![2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2'-(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6099332.png)
![N-(3,4-difluorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6099340.png)
![1-(2-ethoxyphenyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6099350.png)
![1-(4-TERT-BUTYLPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE](/img/structure/B6099363.png)
![2-methyl-6-{1-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099378.png)
![1-[3-[2-(2,6-Difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6099381.png)
![5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099382.png)
![N-(2,3-dihydro-1H-inden-1-yl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6099395.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide](/img/structure/B6099400.png)
